![molecular formula C13H17N3O3S2 B2708505 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 2034529-57-0](/img/structure/B2708505.png)
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, thiophene, and tetrahydropyran rings would give the molecule a certain degree of rigidity, while the sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole and thiophene rings might undergo electrophilic substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and a certain reactivity towards acids, bases, or other chemical reagents .Scientific Research Applications
Antitumor Activity
Sulfonamides have been investigated for their anticancer potential. In a study by Xing et al., a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro [4.5]deca-6,9-dien-8-one derivatives were synthesized through metal-catalyzed cascade cyclization . Among these derivatives, compound 7j exhibited potent antiproliferative activity against A549, MDA-MB-231, and HeLa cell lines, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM, respectively. Flow cytometry analysis indicated that 7j arrested MDA-MB-231 cells in the G2/M phase and induced apoptosis. Notably, its acute toxicity was lower than that of adriamycin.
Carbonic Anhydrase Inhibition
Carbonic anhydrase (CA) isozymes II, IX, and XII play roles in tumor formation. Sulfonamide-based CA inhibitors have emerged as a promising area in anticancer drug development. Although no clinically approved sulfonamide anticancer drugs exist, research continues in this field .
Proteomics Research
Thiophenes, including the compound , have relevance in proteomics research. For instance, 5-methyl-1-benzothiophene is a useful substituted thiophene for proteomics studies .
Future Directions
The study of novel compounds like this one is an important area of research in chemistry and pharmacology. Future research could focus on synthesizing this compound, studying its physical and chemical properties, investigating its potential biological activities, and exploring its possible applications .
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c17-21(18,13-5-3-7-20-13)15-11-8-14-16(9-11)10-12-4-1-2-6-19-12/h3,5,7-9,12,15H,1-2,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMJREJCIJGVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide |
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